molecular formula C11H15N3O B2415294 3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol CAS No. 600180-33-4

3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol

Cat. No. B2415294
CAS RN: 600180-33-4
M. Wt: 205.261
InChI Key: YXGXLUSVOJZCAR-UHFFFAOYSA-N
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Description

“3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol” is a chemical compound with the CAS Number: 600180-33-4 . It has a molecular weight of 205.26 . The IUPAC name for this compound is 3-[(1-methyl-1H-benzimidazol-2-yl)amino]-1-propanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N3O/c1-14-10-6-3-2-5-9(10)13-11(14)12-7-4-8-15/h2-3,5-6,15H,4,7-8H2,1H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is recommended to store it at room temperature . The PubChem CID for this compound is 2952410 .

Scientific Research Applications

Corrosion Inhibition

A study focused on the application of a compound structurally similar to "3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol" in corrosion inhibition. The research demonstrated the compound's effectiveness in preventing mild steel corrosion in hydrochloric acid. This was achieved through adsorption at metallic/electrolyte surfaces, which was supported by various experimental methods (Verma, Quraishi, & Gupta, 2016).

Molecular Aggregation Studies

Another investigation explored molecular aggregation using a compound similar to "this compound." This study observed changes in fluorescence emission and circular dichroism spectra in different solvents, indicating the role of molecular aggregation in these processes (Matwijczuk et al., 2016).

Anti-Inflammatory and Antifungal Applications

A series of compounds, including analogs of "this compound," were synthesized and tested for their anti-inflammatory and antifungal activities. These compounds were evaluated for their inhibitory effects on interleukin-5, a key cytokine in inflammatory processes, and showed potential antifungal properties, particularly against Candida species (Boggu, Kim, & Jung, 2019).

Antipsychotic Potential

Research on structurally related compounds to "this compound" revealed their potential as novel antipsychotic agents. These compounds demonstrated activity in behavioral animal tests and showed promise as alternatives to traditional antipsychotics due to their distinct mechanisms of action (Wise et al., 1987).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[(1-methylbenzimidazol-2-yl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-14-10-6-3-2-5-9(10)13-11(14)12-7-4-8-15/h2-3,5-6,15H,4,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGXLUSVOJZCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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